Butyl chloroacetate

Description

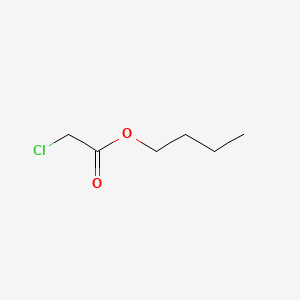

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRGMUWRPCPLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060437 | |

| Record name | N-Butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | n-Butyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183 °C | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0704 @ 20 °C/4 °C | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

590-02-3 | |

| Record name | Butyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HD7CFO3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butyl Chloroacetate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of n-butyl chloroacetate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this compound's chemical characteristics and practical applications. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in field-proven insights.

Introduction: The Dual-Reactivity of Butyl Chloroacetate

n-Butyl chloroacetate (BCA) is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure incorporates both an ester and an alkyl halide, bestowing upon it a dual reactivity that is highly valuable in synthetic chemistry. The ester group can undergo hydrolysis or transesterification, while the carbon-chlorine bond provides a reactive site for nucleophilic substitution. This unique combination makes BCA an important intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Physicochemical Properties

n-Butyl chloroacetate is a colorless liquid with a characteristically faint, fruity odor.[3] Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [3] |

| Molecular Weight | 150.60 g/mol | [3] |

| CAS Number | 590-02-3 | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.0704 g/cm³ at 20 °C | [3] |

| Boiling Point | 183 °C | [3] |

| Refractive Index | 1.4297 at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |

Molecular Structure

The structure of n-butyl chloroacetate features a butyl group attached to the oxygen of the acetate moiety, with a chlorine atom substituting one of the methyl protons of the acetyl group.

Caption: Molecular Structure of n-Butyl Chloroacetate.

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of synthesized butyl chloroacetate.

2.3.1. 1H NMR (Proton Nuclear Magnetic Resonance)

The 1H NMR spectrum of n-butyl chloroacetate provides distinct signals corresponding to the protons in the butyl chain and the α-chloro acetyl group.

-

~4.2 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).

-

~4.1 ppm (s, 2H): Singlet for the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂-).

-

~1.7 ppm (m, 2H): Multiplet for the two protons on the second carbon of the butyl chain (-CH₂-CH₂-O-).

-

~1.4 ppm (m, 2H): Multiplet for the two protons on the third carbon of the butyl chain (-CH₂-CH₃).

-

~0.9 ppm (t, 3H): Triplet for the three terminal methyl protons of the butyl group (-CH₃).

2.3.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum complements the 1H NMR data, showing distinct peaks for each carbon atom in the molecule.[3]

-

~167 ppm: Carbonyl carbon of the ester group (C=O).

-

~66 ppm: Carbon of the butyl chain attached to the ester oxygen (-O-CH₂-).

-

~41 ppm: Carbon atom bonded to the chlorine atom (Cl-CH₂-).

-

~30 ppm: Second carbon of the butyl chain (-CH₂-CH₂-O-).

-

~19 ppm: Third carbon of the butyl chain (-CH₂-CH₃).

-

~13 ppm: Terminal methyl carbon of the butyl group (-CH₃).

2.3.3. IR (Infrared) Spectroscopy

The IR spectrum of n-butyl chloroacetate displays characteristic absorption bands that confirm the presence of its functional groups.[3]

-

~1760 cm-1: Strong C=O stretching vibration of the ester carbonyl group.

-

~1150-1300 cm-1: C-O stretching vibrations of the ester linkage.

-

~2800-3000 cm-1: C-H stretching vibrations of the alkyl groups.

-

~650-800 cm-1: C-Cl stretching vibration.

2.3.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry of n-butyl chloroacetate results in a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 150/152 (due to the presence of 35Cl and 37Cl isotopes) may be observed, though it can be weak. Common fragments include:[3]

-

m/z 57: Butyl cation (C₄H₉⁺), often the base peak.

-

m/z 56: Butene radical cation (C₄H₈⁺·) from McLafferty rearrangement.

-

m/z 77/79: Chloroacetyl cation (ClCH₂CO⁺).

Synthesis of n-Butyl Chloroacetate

The most common and industrially viable method for the synthesis of n-butyl chloroacetate is the Fischer esterification of chloroacetic acid with n-butanol, catalyzed by a strong acid.[4] This reversible reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.

Caption: Fischer Esterification Mechanism for Butyl Chloroacetate Synthesis.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of n-butyl chloroacetate.

Materials:

-

Chloroacetic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine chloroacetic acid (1.0 eq), n-butanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted chloroacetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene by rotary evaporation.

-

Purify the crude n-butyl chloroacetate by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

-

Applications in Research and Drug Development

The utility of n-butyl chloroacetate stems from its ability to act as a potent alkylating agent, introducing the butoxycarbonylmethyl group (-CH₂COOBu) into various molecules.[1]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The chloroacetate moiety can react with nucleophiles such as amines, thiols, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, which are fundamental transformations in drug discovery.

-

Agrochemicals: n-Butyl chloroacetate is employed in the production of herbicides and pesticides.[1]

-

Fine Chemicals and Dyes: Its reactivity makes it a valuable precursor in the synthesis of a variety of specialty chemicals and dyes.[2]

Safety and Handling

n-Butyl chloroacetate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5][6] Inhalation of its vapors can be toxic.[7] It is also a combustible liquid.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9] All manipulations should be performed in a well-ventilated fume hood.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

n-Butyl chloroacetate is a versatile and important chemical intermediate with a well-defined chemical profile. Its dual reactivity as both an ester and an alkylating agent makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

- tert-Butyl chloroacet

- tert-Butyl chloroacet

- Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. (n.d.). Autech Industry Co., Ltd.

- Butyl chloroacetate. (n.d.). PubChem.

- Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. (2005, October 3). Cole-Parmer.

- Butyl Chloroacet

- SAFETY DATA SHEET - tert-Butyl chloroacetate. (2025, December 19). Fisher Scientific.

- Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Butyl 2-chloroacetate(590-02-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- tert-Butyl chloroacetate(107-59-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Butyl 2-chloroacetate(590-02-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- GLYCINE t-BUTYL ESTER. (n.d.). Organic Syntheses.

- n-BUTYL CHLORIDE. (n.d.). Organic Syntheses.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031325). (n.d.).

- Butyl 2-chloroacetate(590-02-3) IR Spectrum. (n.d.). ChemicalBook.

- Acetic acid, chloro-, butyl ester. (n.d.). NIST WebBook.

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Esterification of mono:chloro:acetic acid with lower alcohol. (n.d.).

- Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses.

- Fischer Esterification. (n.d.). University of Missouri–St. Louis.

- Synthesis of N-butylglycine tert-butyl ester. (n.d.). PrepChem.com.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary.

- tert-Butyl chloroacetate. (n.d.). PubChem.

- Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. (2008).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Acetic acid, chloro-, butyl ester. (n.d.). NIST WebBook.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). (n.d.). NP-MRD.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). (n.d.).

- Study of model reaction of synthesis of n-butyl acetate using IR spectroscopy in solution. (2023, February 25). Journal of Chemical Technology and Metallurgy.

- Process for producing tert.-butyl chloroacetate. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry.

- mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identific

- Preparation of Butyl Acetate PDF | PDF | Ester | Distill

- Butyl chloroformate(592-34-7) MS spectrum. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Butyl Chloroacetate | 590-02-3 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 8. tert-Butyl chloroacetate(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of Butyl Chloroacetate from Chloroacetic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

Butyl chloroacetate is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility as a potent alkylating agent facilitates the construction of complex molecular architectures required in modern drug development. This guide provides an in-depth exploration of the synthesis of butyl chloroacetate, with a primary focus on the acid-catalyzed esterification of chloroacetic acid with n-butanol. We will dissect the underlying chemical principles, present a detailed, field-proven experimental protocol, discuss critical parameters for process optimization, and address the stringent safety protocols necessary for handling the involved reagents. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive and practical understanding of this essential synthesis.

Introduction: The Strategic Importance of Butyl Chloroacetate

Butyl chloroacetate (CAS 590-02-3), the butyl ester of chloroacetic acid, is a colorless liquid characterized by its reactivity, which is primarily dictated by the ester functional group and the electrophilic carbon bearing a chlorine atom. This dual functionality makes it a versatile building block in organic synthesis. In the pharmaceutical industry, it serves as a key starting material for synthesizing compounds ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to more complex therapeutic agents.[3] Its role in agrochemical production is equally significant, contributing to the development of modern pesticides and herbicides.[1] The most prevalent and economically viable route to its synthesis is the Fischer esterification, a classic yet highly relevant method involving the reaction of chloroacetic acid with n-butanol.[4]

Core Principles: The Fischer Esterification Mechanism

The synthesis of butyl chloroacetate from chloroacetic acid and n-butanol is a prime example of the Fischer esterification. This reaction is an acid-catalyzed equilibrium process. Understanding the mechanism is not merely academic; it is fundamental to troubleshooting and optimizing the synthesis for yield and purity.[5]

The reaction proceeds through several key steps, as outlined below:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, butyl chloroacetate, and regenerate the acid catalyst.[6]

Because every step of the Fischer esterification is reversible, the overall reaction exists in an equilibrium.[5] To achieve a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is practically achieved by either using a large excess of one of the reactants (typically the less expensive n-butanol) or by actively removing water as it is formed.[5][7]

Caption: A streamlined workflow for butyl chloroacetate synthesis.

Process Optimization: Maximizing Yield and Purity

Achieving an efficient and reproducible synthesis requires careful control over several key parameters. The interplay between these factors determines the reaction's success on both laboratory and industrial scales.

| Parameter | Recommended Range/Condition | Rationale & Causality |

| Molar Ratio (Butanol:Acid) | 1.2:1 to 2:1 | An excess of n-butanol shifts the equilibrium towards the ester product, increasing the overall yield as per Le Châtelier's principle. [4][5] |

| Catalyst & Loading | H₂SO₄ (1-2 mol%) or Solid Acid | Sulfuric acid is a highly effective, low-cost catalyst. Solid acid catalysts (e.g., Amberlyst-15, supported heteropoly acids) offer easier separation, reduced corrosion, and potential for recycling, aligning with green chemistry principles. [4][8] |

| Temperature | 110 - 130°C | Higher temperatures increase the reaction rate. The temperature should be sufficient to allow for efficient azeotropic removal of water without causing significant side reactions or decomposition. [4][8] |

| Water Removal | Continuous via Dean-Stark | The removal of water is arguably the most critical factor for driving the reaction to completion. Inefficient water removal will result in low equilibrium conversion. [7] |

Product Characterization

The identity and purity of the final product must be rigorously confirmed.

| Property / Method | Typical Value / Observation |

| Appearance | Colorless, transparent liquid |

| Boiling Point | ~181°C (atm), 72°C @ 15 mmHg |

| Density | ~1.07 g/cm³ [2] |

| Refractive Index (n_D²⁰) | ~1.425 - 1.428 [9] |

| IR Spectroscopy | Strong C=O stretch (~1750 cm⁻¹), C-O stretch (~1200 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| ¹H NMR | Characteristic signals for the butyl group and the α-chloro methylene protons (s, ~4.0 ppm) [3] |

| Purity (GC) | ≥98.5% for pharmaceutical applications [2] |

Critical Safety Considerations

A thorough understanding and strict adherence to safety protocols are non-negotiable due to the hazardous nature of the chemicals involved.

-

Chloroacetic Acid: Highly toxic and corrosive. [10]It can cause severe skin burns and eye damage upon contact. [11][12]Inhalation is also toxic. Handle only in a well-ventilated fume hood.

-

Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to the other reagents slowly to control the exothermic reaction.

-

Butyl Chloroacetate: Combustible liquid and an irritant to the skin and eyes. [13]As an alkylating agent, it should be handled with care to avoid exposure. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory. [11]* Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and closed-toe shoes. [11]* Respiratory Protection: Not typically required if work is performed in a certified chemical fume hood.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12][13]Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12][13]* Spills: Neutralize spills of acidic materials with a suitable agent like sodium bicarbonate before cleanup. Absorb organic spills with an inert material (e.g., vermiculite).

Conclusion

The synthesis of butyl chloroacetate via Fischer esterification of chloroacetic acid is a foundational process in the chemical and pharmaceutical industries. This guide has provided a comprehensive framework, from the fundamental reaction mechanism to a detailed, practical protocol and critical safety measures. By understanding the causality behind each experimental choice—the role of excess reagent, the necessity of water removal, and the selection of an appropriate catalyst—researchers and development professionals can confidently and safely execute this synthesis, ensuring a high-quality product suitable for the demanding requirements of drug development.

References

-

Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. [Link]

-

PrepChem.com. Synthesis of butyl chloroacetate. [Link]

- Google Patents. US5591888A - Process for producing tert.

-

NINGBO INNO PHARMCHEM CO.,LTD. Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. [Link]

-

Chemdad. tert-Butyl chloroacetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Butyl Chloroacetate: Properties and Production in China. [Link]

- Google Patents.

-

ResearchGate. (2008). Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. [Link]

-

Ukrainian Biochemical Journal. (2020). Research kinetics of the monochloroacetic acid esterification. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - CHLOROACETIC ACID. [Link]

-

Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]

-

Loba Chemie. CHLOROACETIC ACID AR - Safety Data Sheet. [Link]

-

ResearchGate. (2022). Method for the synthesis of chloroacetic acid tertiary butyl ester from chloroacetic acid?[Link]

- Google Patents. DE3831821A1 - Esterification of mono:chloro:acetic acid with lower alcohol.

-

Biotechnology for Biofuels. (2021). Comprehensive evaluation for the one-pot biosynthesis of butyl acetate by using microbial mono- and co-cultures. [Link]

-

ResearchGate. (2009). Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. [Link]

-

University of Colorado Boulder. Summary of Accepted Fischer Esterification Mechanism for Acid-Catalyzed Formation of n-Butyl acetate from n-Butanol and Acetic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. [Link]

- Google Patents.

-

University of the Fraser Valley. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

- Google Patents. DE19539962C2 - Process for the continuous production of esters of chloroacetic acid with lower alcohols.

-

ResearchGate. (2024). Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]

-

Organic Syntheses. GLYCINE t-BUTYL ESTER. [Link]

-

International Journal of Engineering Research & Technology. (2013). Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. athabascau.ca [athabascau.ca]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. ijert.org [ijert.org]

- 9. prepchem.com [prepchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comparative Analysis of n-Butyl Chloroacetate and tert-Butyl Chloroacetate for the Modern Organic Chemist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and intermediates is paramount to the success of a synthetic campaign. Among the versatile building blocks available to the modern chemist, alkyl chloroacetates serve as powerful tools for the introduction of carboxymethyl groups and as precursors for a variety of functional group transformations. The isomeric forms of butyl chloroacetate—n-butyl chloroacetate and tert-butyl chloroacetate—while sharing the same molecular formula, exhibit remarkably distinct physical properties and chemical reactivity. This divergence, rooted in the structural difference between the primary n-butyl group and the sterically hindered tertiary-butyl group, dictates their specific applications and handling requirements.

This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive comparative analysis of n-butyl chloroacetate and tert-butyl chloroacetate. By delving into their core properties, differential reactivity, and strategic applications, this document will equip researchers and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Part 1: Core Physicochemical Properties: A Tale of Two Isomers

A fundamental understanding of the physical properties of these isomers is the first step in their effective utilization. The seemingly subtle change from a linear to a branched butyl group has significant consequences for their boiling points, densities, and solubilities.

| Property | n-Butyl Chloroacetate | tert-Butyl Chloroacetate | Rationale for a Senior Application Scientist |

| CAS Number | 590-02-3[1] | 107-59-5[2] | Ensures correct identification and sourcing of the intended isomer. |

| Molecular Formula | C₆H₁₁ClO₂[1][3] | C₆H₁₁ClO₂[2] | Identical, highlighting their isomeric nature. |

| Molecular Weight | 150.60 g/mol [1][4][5] | 150.60 g/mol [6] | Identical, as expected for isomers. |

| Appearance | Colorless transparent liquid[1][7][8] | Clear colorless to yellow liquid[9][10][11] | Both are liquids at room temperature, with slight variations in reported color. |

| Boiling Point | ~180.6 °C at 760 mmHg[12] | 48-49 °C at 11 mmHg (lit.)[5][9][10][13] | The significantly lower boiling point of the tert-butyl isomer is due to its more compact, spherical shape, which reduces surface area and van der Waals forces. This property is crucial for purification by distillation. |

| Density | ~1.057 g/cm³[12] | ~1.053 g/mL at 25 °C (lit.)[9][10][13] | The densities are quite similar, with the n-butyl isomer being slightly denser. |

| Refractive Index | ~1.425[7][12] | ~1.423 (lit.) at 20°C/D[9][10][13] | Similar refractive indices, useful for quick identity checks. |

| Solubility | Generally soluble in polar organic solvents like ethanol and acetone; limited water solubility.[14] | Soluble in many organic solvents, including ethanol and acetone, but insoluble in water.[15] Decomposes in water.[16] | Both are poorly soluble in water, a key consideration for reaction workups. The tert-butyl ester's decomposition in water highlights its greater sensitivity to hydrolysis. |

Part 2: The Decisive Factor: Differential Reactivity

The most critical distinction between n-butyl chloroacetate and tert-butyl chloroacetate lies in their chemical reactivity. This divergence is a direct consequence of the steric environment around the ester and the electronic effects of the respective butyl groups.

Nucleophilic Substitution: A Mechanistic Dichotomy

Both isomers possess a reactive C-Cl bond, making them effective alkylating agents. However, the steric bulk of the tert-butyl group profoundly influences the mechanism of nucleophilic substitution.

-

n-Butyl Chloroacetate: The primary nature of the n-butyl group allows for facile backside attack by nucleophiles, favoring an S(_N)2 mechanism .[9][17] This results in a direct displacement of the chloride ion. The unhindered nature of the electrophilic carbon leads to faster reaction rates in S(_N)2 reactions compared to more substituted analogues.[17][18]

-

tert-Butyl Chloroacetate: The three methyl groups of the tert-butyl moiety create significant steric hindrance , effectively blocking backside attack and thus disfavoring the S(_N)2 pathway.[9][13][16][18] Instead, under appropriate conditions (polar protic solvents, non-basic nucleophiles), it can undergo nucleophilic substitution via an S(_N)1 mechanism . This proceeds through the formation of a relatively stable tertiary carbocation intermediate after the departure of the chloride leaving group.[13][19] However, the presence of a strong base will favor elimination reactions (E1 or E2).[20][21]

Caption: Mechanistic pathways for nucleophilic substitution.

Ester Hydrolysis: Stability Under Scrutiny

The stability of the ester functionality is another area where these isomers diverge significantly.

-

n-Butyl Chloroacetate: Can be hydrolyzed under both acidic and basic conditions, typically requiring heating. The hydrolysis proceeds through a standard acyl-oxygen cleavage mechanism.

-

tert-Butyl Chloroacetate: Is highly susceptible to acid-catalyzed hydrolysis.[2] The mechanism involves the formation of a stable tert-butyl carbocation, which readily reacts with water. This lability under acidic conditions is a key feature exploited in its use as a protecting group. Conversely, the steric bulk of the tert-butyl group hinders the approach of hydroxide ions to the carbonyl carbon, making it relatively stable to basic hydrolysis (saponification).[22]

Part 3: Strategic Applications in Drug Development

The distinct reactivity profiles of n-butyl and tert-butyl chloroacetate translate into specialized applications within the pharmaceutical industry.

n-Butyl Chloroacetate: The Workhorse Alkylating Agent

The primary role of n-butyl chloroacetate in drug synthesis is as a straightforward and efficient alkylating agent.[23][24] Its unhindered nature allows for reliable S(_N)2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce the butoxycarbonylmethyl moiety. This group can serve as a key structural element in the final active pharmaceutical ingredient (API) or as an intermediate for further transformations.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol outlines a general procedure for the N-alkylation of a primary amine using n-butyl chloroacetate, a common step in the synthesis of various pharmaceutical intermediates.

-

Reaction Setup: To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) or diisopropylethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added n-butyl chloroacetate (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) and monitored by TLC or LC-MS until the starting amine is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

-

Base: The use of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid competing reactions with the alkylating agent.

-

Solvent: An aprotic solvent is preferred for S(_N)2 reactions as it does not solvate the nucleophile as strongly as a protic solvent, thereby enhancing its reactivity.

-

Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable starting amine.

tert-Butyl Chloroacetate: The Sterically Controlled Reagent and Protecting Group

The unique properties of tert-butyl chloroacetate lend it to more specialized applications where steric control or acid-labile protection is required.

1. The Darzens Glycidic Ester Condensation:

tert-Butyl chloroacetate is a key reagent in the Darzens condensation, a reaction that forms α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[10] These glycidic esters are valuable intermediates in the synthesis of various pharmaceuticals.[10]

Detailed Protocol: Darzens Condensation of an Aldehyde

This protocol provides a step-by-step methodology for the Darzens condensation using tert-butyl chloroacetate.[1]

-

Reaction Setup: A mixture of an aldehyde (10 mmol) and tert-butyl chloroacetate (12 mmol) is added to a stirred suspension of powdered sodium hydroxide (30 mmol) in THF (20 mL) at 10-15 °C.

-

Reaction Monitoring: The reaction is stirred at this temperature and monitored by TLC for the disappearance of the aldehyde.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of cold water. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude glycidic ester can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Base and Solvent: A strong, non-nucleophilic base like sodium hydroxide in an aprotic solvent like THF is used to deprotonate the α-carbon of the chloroacetate, forming the enolate nucleophile required for the initial aldol-type addition to the carbonyl compound.

-

Temperature Control: The reaction is typically run at low temperatures to control the exothermicity and to favor the desired reaction pathway over potential side reactions.

Caption: Experimental workflow for the Darzens condensation.

2. Protecting Group in Peptide Synthesis:

The tert-butyl ester moiety is widely used as a protecting group for the side-chain carboxyl groups of aspartic acid and glutamic acid in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy.[25] Its stability to the basic conditions used for Fmoc deprotection and its facile cleavage under acidic conditions (typically with trifluoroacetic acid) make it an ideal orthogonal protecting group.[22][25][26] tert-Butyl chloroacetate can be used to introduce this protecting group onto the amino acid side chain.

Part 4: Safety and Handling: A Prudent Approach

Both n-butyl chloroacetate and tert-butyl chloroacetate are hazardous chemicals and must be handled with appropriate safety precautions.

| Hazard | n-Butyl Chloroacetate | tert-Butyl Chloroacetate |

| Toxicity | Corrosive and can cause injury to the skin, eyes, and respiratory tract.[27] Toxic in contact with skin and harmful if swallowed.[4][5] | Toxic if inhaled, harmful if swallowed or in contact with skin.[16][17] Causes skin and eye irritation.[17][19] Lachrymator.[19] |

| Flammability | Combustible liquid. | Flammable liquid and vapor.[17] |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | Use in a chemical fume hood.[19] Keep away from sources of ignition.[19] Wear appropriate PPE. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store in a tightly closed container in a cool, dry, well-ventilated place, often in a flammables area.[19] Moisture sensitive.[16] |

Conclusion: Making the Right Choice for Your Synthesis

The choice between n-butyl chloroacetate and tert-butyl chloroacetate is not one of superior versus inferior, but rather of selecting the right tool for the specific synthetic task at hand.

-

Choose n-butyl chloroacetate for robust, general-purpose alkylation of a wide range of nucleophiles via an S(_N)2 mechanism, where a stable ester moiety is desired in the final product or as a non-labile intermediate.

-

Choose tert-butyl chloroacetate when steric control is necessary, such as in the Darzens condensation, or when an acid-labile protecting group for a carboxylic acid is required, as is common in peptide synthesis. Its unique reactivity profile, born from steric hindrance and the stability of the corresponding carbocation, offers strategic advantages in complex molecular construction.

By understanding the fundamental differences in their physical properties and chemical reactivity, and by employing sound experimental design, researchers and drug development professionals can harness the full potential of these versatile isomeric building blocks to advance their synthetic goals.

References

-

Cole-Parmer. Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. [Link]

-

Htdchem. Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. [Link]

-

Chemistry Stack Exchange. Reactivity of primary and tertiary alkyl halides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Butyl Chloroacetate: Key Properties, Synthesis, and Applications in Organic Synthesis. [Link]

-

Vedantu. Which alkyl halide is more reactive class 11 chemistry CBSE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Butyl Chloroacetate. [Link]

-

ACS Publications. Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)-Substituted Glycidates. Organic Process Research & Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. [Link]

-

Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

-

Jones & Bartlett Learning. Alkyl Halides and Nucleophilic Substitution. [Link]

-

PubChem. Butyl chloroacetate. [Link]

-

PubChem. tert-Butyl chloroacetate. [Link]

-

Solubility of Things. butyl 2-chloroacetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Butyl Chloroacetate: Properties and Production in China. [Link]

- Google Patents. Process for producing tert.

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie). [Link]

-

ResearchGate. Darzens condensation reaction in water. [Link]

-

Haz-Map. n-Butyl chloroacetate. [Link]

-

NIH. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. [Link]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

-

PubChem. Butyl chloroacetate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

- Google Patents.

-

NIH. Metabolically Stable tert-Butyl Replacement. [Link]

-

NIST. Acetic acid, chloro-, butyl ester. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]

- 3. Acetic acid, chloro-, butyl ester [webbook.nist.gov]

- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tert-Butyl Chloroacetate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 8. nbinno.com [nbinno.com]

- 9. quora.com [quora.com]

- 10. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. htdchem.com [htdchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Which alkyl halide is more reactive class 11 chemistry CBSE [vedantu.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. physicsforums.com [physicsforums.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. echemi.com [echemi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. biosynth.com [biosynth.com]

- 27. researchgate.net [researchgate.net]

A-Level Expertise: Butyl Chloroacetate as a Strategic Alkylating Agent in Modern Organic Synthesis

Abstract

Butyl chloroacetate, available as n-butyl and tert-butyl isomers, stands as a pivotal reagent in organic synthesis, primarily valued for its role as an efficient alkylating agent. This guide provides an in-depth technical exploration of its properties, synthesis, and multifaceted applications. We will dissect the mechanistic principles governing its reactivity and present field-proven protocols for its use in O-, N-, S-, and C-alkylation reactions. By explaining the causality behind experimental choices—from solvent and base selection to the strategic use of phase-transfer catalysts—this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the full potential of this versatile chemical building block.

Core Reagent Profile: n-Butyl vs. tert-Butyl Chloroacetate

The term "butyl chloroacetate" most commonly refers to two isomers: n-butyl chloroacetate and tert-butyl chloroacetate. While both are effective alkylating agents, the structural difference in their butyl groups imparts distinct chemical properties and dictates their specific applications in synthesis.

The n-butyl ester is a robust derivative used to introduce the butoxycarbonylmethyl moiety onto nucleophiles. The resulting ester is stable under a variety of conditions. In contrast, the tert-butyl ester serves a more strategic role.[1] The bulky tert-butyl group makes the corresponding ester highly susceptible to cleavage under mild acidic conditions. This lability transforms tert-butyl chloroacetate into an invaluable reagent for installing a temporary, protecting group on nucleophilic functional groups, particularly in the synthesis of amino acids and complex pharmaceutical intermediates.[2]

Table 1: Physicochemical Properties of Butyl Chloroacetate Isomers

| Property | n-Butyl Chloroacetate | tert-Butyl Chloroacetate | Citation(s) |

| CAS Number | 590-02-3 | 107-59-5 | [3][4] |

| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ | [3][4] |

| Molecular Weight | 150.60 g/mol | 150.60 g/mol | [3][4] |

| Appearance | Colorless, transparent liquid | Colorless to yellow liquid | [5] |

| Density | ~1.07 g/cm³ | ~1.053 g/mL (at 25 °C) | [3] |

| Boiling Point | ~72 °C | 48-49 °C (at 11 mmHg) | [3] |

| Purity (Typical) | >98.5% | >97% | [5] |

Synthesis Pathways

The synthesis of butyl chloroacetate isomers is well-established, with methods optimized for industrial-scale production.

-

n-Butyl Chloroacetate: Typically synthesized through standard esterification of chloroacetic acid with n-butanol, often catalyzed by a strong acid.

-

tert-Butyl Chloroacetate: Due to the steric hindrance and acid sensitivity of tert-butanol, direct esterification is less efficient. Common industrial methods include:

-

Reaction of Chloroacetyl Chloride with tert-Butanol: This reaction is often performed in the presence of a tertiary amine base like pyridine or triethylamine to scavenge the HCl byproduct.[6]

-

Addition of Chloroacetic Acid to Isobutene: This catalyst-free method involves reacting the two components under pressure (3-12 bar) at elevated temperatures (80-110 °C).[7] A variation uses a strong acid ion-exchange resin as a catalyst in a solvent like dichloromethane.[8]

-

Safety and Handling

Both isomers of butyl chloroacetate are reactive and require careful handling in a well-ventilated chemical fume hood. They are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation or severe burns.[3][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][9]

-

Handling: Avoid contact with skin and eyes and inhalation of vapor. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5]

-

First Aid: In case of skin contact, flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.

The Alkylation Reaction: A Mechanistic Overview

The utility of butyl chloroacetate as an alkylating agent stems from the electrophilic character of the carbon atom alpha to the carbonyl group. The chlorine atom, being a good leaving group, facilitates a nucleophilic substitution reaction, typically proceeding via an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.

Caption: General Sɴ2 mechanism for the alkylation of a nucleophile (Nu:⁻) with butyl chloroacetate.

In this one-step process, the nucleophile attacks the electrophilic carbon, and the chloride ion is displaced simultaneously. The reaction rate is dependent on the concentration of both the nucleophile and butyl chloroacetate. The choice of solvent, base, and temperature is critical for maximizing the yield and minimizing side reactions.

Applications in O-Alkylation: The Williamson Ether Synthesis

A classic application of halo-esters is in the O-alkylation of phenols and alcohols, a variant of the Williamson ether synthesis. This reaction is fundamental for preparing aryl ethers, which are prevalent in pharmaceuticals and agrochemicals.

Mechanistic Considerations: O- vs. C-Alkylation

The phenoxide anion, generated by deprotonating a phenol with a base, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para positions). Consequently, a competition between O-alkylation (ether formation) and C-alkylation (ring alkylation) can occur.

Caption: Solvent influence on the regioselectivity of phenoxide alkylation.

Causality of Experimental Choice: The reaction outcome is heavily influenced by the solvent.

-

Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are poor at solvating the "hard" oxygen anion of the phenoxide. This leaves the oxygen highly nucleophilic and sterically accessible, strongly favoring O-alkylation.

-

Protic Solvents (e.g., Water, Ethanol): These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and reducing its nucleophilicity. This allows the "softer" carbon atoms of the aromatic ring to compete more effectively for the electrophile, increasing the proportion of C-alkylation.

For the synthesis of phenoxyacetate derivatives, O-alkylation is the desired pathway. Therefore, the reaction is almost always performed in a polar aprotic solvent with a suitable base.

Experimental Protocol: Synthesis of n-Butyl 2-(4-methylphenoxy)acetate

This protocol is adapted from the well-established Williamson ether synthesis of phenoxyacetic acids.

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 eq) in acetone or DMF. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.

-

Expertise & Trustworthiness: K₂CO₃ is a moderately strong base, sufficient to deprotonate the acidic phenol without being so strong as to promote significant side reactions. It is easily removed by filtration. Anhydrous conditions prevent hydrolysis of the chloroacetate ester.

-

-

Alkylation: Add n-butyl chloroacetate (1.1 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the organic layer sequentially with water, a dilute NaOH solution (to remove any unreacted p-cresol), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Applications in N-Alkylation: Synthesis of Glycine Derivatives

N-alkylation with butyl chloroacetate is a powerful method for synthesizing N-substituted glycine esters, which are critical building blocks for peptides, pharmaceuticals, and other bioactive molecules.

Mechanistic Considerations: Controlling Polyalkylation

A primary challenge in the alkylation of primary and secondary amines is controlling the selectivity. The mono-alkylated product is itself a nucleophile and can react further with the alkylating agent, leading to di-alkylation or even the formation of a quaternary ammonium salt.

Causality of Experimental Choice: To favor mono-alkylation, several strategies are employed:

-

Use of Excess Amine: Employing a large excess of the starting amine ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product amine.

-

Controlled Stoichiometry: Careful, slow addition of the butyl chloroacetate to the amine can help maintain a low concentration of the alkylating agent, reducing the rate of the second alkylation.

-

Choice of Base: The amine itself can act as the base to neutralize the HCl formed. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or a hindered organic base like diisopropylethylamine (DIPEA) can be used. This is often preferred as it avoids consuming the valuable amine starting material.

Experimental Protocol: Synthesis of N-butylglycine tert-butyl ester

This protocol demonstrates the effective mono-alkylation of a primary amine using an excess of the amine as both the nucleophile and the base.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, place n-butylamine (a significant excess, e.g., 4-5 equivalents).

-

Addition of Alkylating Agent: Add tert-butyl chloroacetate (1.0 eq) dropwise to the stirred n-butylamine over 30 minutes. Maintain the internal temperature between 30-70°C (the reaction is exothermic).

-

Expertise & Trustworthiness: The slow addition and temperature control are crucial for safety and to prevent runaway reactions. The excess amine acts as the solvent and base.

-

-

Reaction Completion: After the addition is complete, hold the reaction mixture at 70°C for an additional hour to ensure full consumption of the chloroacetate.

-

Workup: Cool the mixture and remove the excess n-butylamine under reduced pressure.

-

Extraction: Take up the residue in a biphasic system of benzene (or another suitable organic solvent like MTBE) and a 2N NaOH solution. Transfer to a separatory funnel and shake well.

-

Expertise & Trustworthiness: The aqueous base wash removes the n-butylammonium chloride salt formed during the reaction, leaving the desired ester product in the organic phase.

-

-

Isolation: Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate. Purify the resulting residue by vacuum distillation to yield N-butylglycine tert-butyl ester (Reported yield: 90%).

Applications in S-Alkylation: Synthesis of Thioethers

Thiols (mercaptans) are highly potent nucleophiles, significantly more so than their alcohol counterparts. This high nucleophilicity allows for rapid and efficient S-alkylation under mild conditions to form thioethers (sulfides).

Causality of Experimental Choice

-

Base: The acidity of thiols (pKa ~10-11) means that relatively weak bases like carbonates (K₂CO₃, Cs₂CO₃) or even tertiary amines are sufficient to generate the highly nucleophilic thiolate anion. Stronger bases like NaH or alkoxides are also effective but often unnecessary.

-

Solvent: Polar aprotic solvents like DMF, acetonitrile, or acetone are ideal as they readily dissolve the reagents and promote high Sɴ2 reaction rates.

-

Catalyst: For less reactive systems or to accelerate the reaction, a catalytic amount of sodium or potassium iodide can be added. The iodide undergoes a Finkelstein reaction with the chloroacetate to form the more reactive iodoacetate in situ.

Experimental Protocol: Synthesis of n-Butyl 2-(phenylthio)acetate

This is a representative protocol for the S-alkylation of an aromatic thiol.

-

Reaction Setup: To a solution of thiophenol (1.0 eq) in DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Alkylation: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiophenolate. Then, add n-butyl chloroacetate (1.1 eq) dropwise.

-

Reaction: Continue stirring at room temperature or warm slightly (e.g., to 50°C) to accelerate the reaction. Monitor by TLC for the disappearance of thiophenol. The reaction is often complete within 1-3 hours.

-

Workup: Pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by column chromatography on silica gel to yield the pure thioether.

Applications in C-Alkylation: Synthesis of Malonate Derivatives

Butyl chloroacetate can also serve as an electrophile for carbon-based nucleophiles, such as enolates derived from active methylene compounds like diethyl malonate. This C-C bond-forming reaction is crucial for synthesizing substituted carboxylic acid derivatives.

Causality of Experimental Choice

-

Base: The protons of active methylene compounds are significantly less acidic (pKa ~13 for diethyl malonate) than those of phenols or thiols. Therefore, a stronger base is required to generate the enolate nucleophile in sufficient concentration. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used.

-

Phase-Transfer Catalysis (PTC): An alternative, often greener, approach is to use a weaker base like K₂CO₃ in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).[5] The catalyst transports the enolate from the solid or aqueous phase into the organic phase where it can react with the butyl chloroacetate.[5] This method avoids the need for strong, moisture-sensitive bases and anhydrous conditions.

Experimental Protocol: PTC Synthesis of Diethyl 2-(butoxycarbonylmethyl)malonate

This protocol illustrates a modern, efficient C-alkylation using microwave irradiation and phase-transfer catalysis.

-

Reaction Setup: In a microwave reaction vessel, combine diethyl malonate (1.0 eq), n-butyl chloroacetate (1.2 eq), anhydrous potassium carbonate (4.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Expertise & Trustworthiness: This solvent-free or solid-liquid PTC approach is environmentally friendly. K₂CO₃ provides the basic environment, and TBAB facilitates the reaction between the phases.

-

-

Reaction: Seal the vessel and heat using microwave irradiation at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes). Monitor for completion.

-

Workup: After cooling, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Final Purification: Purify the residue by vacuum distillation or column chromatography to obtain the desired product.

Summary and Outlook

Butyl chloroacetate, in its n-butyl and tert-butyl forms, is a cornerstone alkylating agent in organic synthesis. Its predictable reactivity via the Sɴ2 mechanism allows for the efficient formation of C-O, C-N, C-S, and C-C bonds. The strategic choice between the stable n-butyl ester and the acid-labile tert-butyl ester provides chemists with a high degree of control over synthetic design, particularly in the realms of protecting group chemistry and the construction of complex molecular scaffolds. Understanding the mechanistic nuances and the rationale behind the selection of bases, solvents, and catalysts, as detailed in this guide, is paramount for harnessing the full synthetic power of this versatile reagent.

References

-

Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 635-648. [Link]

-

Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]

-

Wikipedia. (n.d.). n-Butyl glycidyl ether. [Link]

- Grecu, R., & Găină, L. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.

-

National Center for Biotechnology Information. (n.d.). Butyl chloroacetate. PubChem Compound Database. [Link]

-

Lu, D., & Chen, C. (2012). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]

-

Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

- Google Patents. (n.d.). CN1927852A - Synthesis method of butyl glycidyl ether.

-

Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

-

Unknown Source. (n.d.). Williamson Ether Synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-butylglycine tert-butyl ester. [Link]

-

Jagadisha, B., Brickert-Albrecht, G. L., Nicola, G. S., & D'Souza, E. A. (2011). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Tetrahedron letters, 52(17), 2058–2061. [Link]

-

Hashimoto, T., & Maruoka, K. (2007). Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. Chemical communications (Cambridge, England), (44), 4606–4608. [Link]

-

MiraCosta College. (2012). Chemistry 211 Experiment 4. [Link]

-

Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1435. [Link]

-

ResearchGate. (n.d.). Reaction of tert‐butyl phenylperacetate (50) with thiophenol (51). [Link]

-

Hopper, L. E., & Allen, M. J. (2014). Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). Tetrahedron letters, 55(40), 5560–5561. [Link]

-

ResearchGate. (2011). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. [Link]

-

Li, C., & Wong, W. T. (2007). A Simple, Regioselective Synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)- tetraazacyclododecane. The Journal of Organic Chemistry, 72(16), 6219–6222. [Link]

-

Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]

-

El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Catalysis Science & Technology, 6(21), 7792-7798. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. [Link]

-

Hopper, L. E., & Allen, M. J. (2014). Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester). Tetrahedron Letters, 55(40), 5560-5561. [Link]

-

Kovács, L., Forgó, P., & Kele, Z. (2000). The evaluation of b,b,b-trichloro-tert.-butyl (Tcb) group for the protection of carboxyl functionality. Molecules, 5(8), 934-943. [Link]

-

Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

-

PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl chloroacetate. PubChem Compound Database. [Link]

- Google Patents. (n.d.). US5591888A - Process for producing tert.

-

Cini, E., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36509-36515. [Link]

-

ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

-

Htdchem. (2024). Tert-Butyl Chloroacetate: Properties, Synthesis and Applications. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

- Google Patents. (n.d.).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. phasetransfer.com [phasetransfer.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester - Google Patents [patents.google.com]

- 6. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d.docksci.com [d.docksci.com]

- 8. Full text of "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds" [archive.org]

- 9. mdpi.com [mdpi.com]

Reactivity of butyl chloroacetate with nucleophiles

An In-Depth Technical Guide to the Reactivity of Butyl Chloroacetate with Nucleophiles

Abstract

Butyl chloroacetate is a versatile bifunctional molecule widely utilized in organic synthesis as a potent alkylating agent. Its structure, featuring an ester group and a reactive carbon-chlorine bond, allows for the strategic introduction of a butyl-oxycarbonylmethyl moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive technical overview of the reactivity of butyl chloroacetate with common nucleophiles, grounded in the principles of nucleophilic substitution. We will explore the underlying mechanisms, dissect the key factors influencing reaction outcomes, and provide field-proven experimental protocols for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reactivity: The Sₙ2 Mechanism

At the heart of butyl chloroacetate's utility is its susceptibility to nucleophilic attack. The molecule's reactivity is dictated by the presence of a chlorine atom on the carbon adjacent (alpha, α) to the carbonyl group of the ester. This chlorine atom is a good leaving group, and the α-carbon is rendered electrophilic due to the electron-withdrawing effects of both the chlorine and the adjacent ester functionality.[1]

The predominant mechanism for reactions with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) pathway.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the chloride ion.[3][4]

The reaction rate is dependent on the concentration of both the butyl chloroacetate substrate and the nucleophile.[2][5] The transition state involves a crowded, five-coordinate carbon center, which has significant implications for reaction kinetics, as we will explore.[6]

Caption: General Sₙ2 reaction of a nucleophile with butyl chloroacetate.

Key Factors Influencing Reactivity

The success and efficiency of alkylation reactions with butyl chloroacetate are a direct function of several interdependent parameters. A thorough understanding of these factors is critical for protocol design and optimization.

| Factor | Influence on Sₙ2 Reaction Rate | Causality & Field Insights |

| Nucleophile Strength | Strongly Increases Rate | A more potent nucleophile (e.g., RS⁻ > RNH₂; R₂NH > RNH₂) accelerates the reaction.[7][8] Strong, negatively charged nucleophiles are generally preferred.[8] The choice of base is critical; it must be strong enough to deprotonate the nucleophile (e.g., an alcohol or thiol) without promoting side reactions.[9] |

| Substrate Structure | High (Primary Halide) | Butyl chloroacetate is a primary alkyl halide (Cl-CH₂-R), which is ideal for Sₙ2 reactions.[2][3] Steric hindrance at the α-carbon is minimal, allowing for easy backside attack by the nucleophile.[6] Tertiary halides would favor elimination or Sₙ1 mechanisms.[2][9] |

| Leaving Group | Good (Chloride) | The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable on its own.[8] While bromide or iodide would be even better leaving groups, chloride is often a cost-effective and highly effective choice.[8] |

| Solvent | Polar Aprotic is Optimal | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are highly effective for Sₙ2 reactions.[6][7][10] They solvate the counter-ion (e.g., Na⁺, K⁺) but leave the nucleophile relatively "naked" and highly reactive.[6][7] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows the reaction.[6] |

Reactions with Specific Nucleophile Classes

N-Nucleophiles: Synthesis of Glycine Esters

The reaction of butyl chloroacetate with amines is a cornerstone for synthesizing α-amino acid esters. Primary and secondary amines are excellent nucleophiles for this transformation.

-

Mechanism: The lone pair of the nitrogen atom attacks the electrophilic α-carbon, displacing the chloride. Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, an external, non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) can be used.[11]

-